p-Terphenyl
Description
Significance and Research Trajectory of p-Terphenyl Systems
The research trajectory of this compound has been marked by its continuous adaptation into new and sophisticated applications. Initially recognized for its stability, it was explored for use as a heat transfer agent. nih.gov However, its most profound impact has been in fields that exploit its electronic and optical properties.
A primary area of significance for this compound is in radiation detection, where it functions as an organic scintillator. acs.orgbrin.go.id Organic scintillators are materials that emit light upon interaction with ionizing radiation, and this compound exhibits high light output and a rapid scintillation response. acs.org Research has focused on using this compound as a host material in "host-dopant" systems. By introducing small amounts of other fluorescent molecules (dopants) into the this compound crystal matrix, the emitted light can be tuned across the visible spectrum, from 360 to 680 nm, which is crucial for developing highly sensitive and specific X-ray scintillators. acs.org
The compound is also a cornerstone in the field of laser dyes. researchgate.net Laser dyes are organic compounds that can be used as the gain medium in dye lasers. This compound and its derivatives are particularly effective for generating ultraviolet laser light, with excimer lasers often used as the pump source. researchgate.net
In the realm of materials science and electronics, this compound is investigated as a p-type organic semiconductor. researchgate.netalfa-chemistry.com This has led to its use in organic light-emitting diodes (OLEDs) and as a charge transporting agent in electrophotographic photoconductors. researchgate.netgoogle.com A significant breakthrough in its research trajectory was the discovery of high-temperature superconductivity in alkali-metal-doped this compound, which opened up new avenues in condensed matter physics. researchgate.net Furthermore, modern research is exploring the modification of the this compound structure to create novel photoredox catalysts that can operate under more sustainable conditions, such as using visible light in water. rsc.org
Historical Context and Evolution of this compound Academic Studies
The academic study of this compound and its related compounds has a long history, with initial chemical research dating back to 1877. nih.gov Early studies in the 20th century focused on the synthesis and characterization of this compound and its simple derivatives, such as nitro and halogeno compounds. rsc.org
A major evolution in its academic focus came with the advent of nuclear physics, where this compound's scintillation properties were harnessed. It was used as a wavelength shifter in particle physics experiments to detect VUV (vacuum ultraviolet) radiation from liquid xenon scintillators. chemicalbook.comarxiv.org Initially, this compound was often used as a dopant in other scintillator materials, but later studies began to investigate it as the primary scintillating component. arxiv.org This shift allowed for the development of detectors with a unique blend of properties, combining the fast decay times of organic scintillators with higher light yields approaching those of inorganic ones. arxiv.org
The synthesis of this compound itself has also evolved. While it can be obtained from the by-products of biphenyl (B1667301) production, more controlled and efficient laboratory syntheses have been developed. chemicalbook.com Modern methods frequently employ metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the precise construction of the terphenyl skeleton from arylboronic acids and aryl halides. nih.govchemicalbook.comresearchgate.net
In recent decades, the scope of this compound research has broadened to include natural products. Scientists have isolated and characterized over 230 natural p-terphenyls, primarily from fungi and marine microorganisms. nih.govnih.gov These natural variants often feature modifications to the core structure, such as oxidation of the central ring to a quinone or the addition of various functional groups, leading to a wide range of observed biological activities. wikipedia.orgnih.govnih.gov This has spurred research into the biosynthesis and chemical synthesis of these complex natural derivatives. nih.gov
Scope and Interdisciplinary Nature of this compound Research
The study of this compound is inherently interdisciplinary, bridging chemistry, physics, materials science, and biology.
Chemistry: In organic chemistry, research focuses on the synthesis of this compound and its derivatives, including complex natural products and functionalized molecules for specific applications. nih.govchemicalbook.comresearchgate.net Physical chemists investigate its photophysical properties, such as its fluorescence and phosphorescence, which are fundamental to its use in scintillators and lasers. acs.org The development of this compound-based polymers and anion exchange membranes for fuel cells highlights its role in polymer chemistry. rsc.org
Physics: In particle and nuclear physics, this compound is a critical material for radiation detectors and scintillators. mdpi.comarxiv.org Condensed matter physicists study phenomena like structural phase transitions in its crystals and the emergent superconductivity in its doped forms. researchgate.netresearchgate.net In optics, its application as a gain medium in UV dye lasers is a key area of research. researchgate.netresearchgate.net More recently, pentacene-doped this compound has been used to develop solid-state masers that can operate at room temperature. wikipedia.org
Materials Science: Researchers in this field leverage this compound to create advanced materials. This includes developing more efficient and mechanically robust plastic scintillators by doping this compound derivatives into polymer matrices like polystyrene or poly(vinyltoluene). brin.go.idnih.gov It is also a key intermediate for liquid crystal (LC) materials and is studied for its potential in organic electronic devices. researchgate.netschultzchem.com
Biology and Natural Product Chemistry: A significant and growing field involves the discovery and characterization of p-terphenyls from natural sources like fungi and marine organisms. nih.govnih.govnih.gov These natural products exhibit a range of biological activities, and researchers are investigating their potential as inhibitors for enzymes like phosphodiesterase (PDE4), which are targets for various diseases. mdpi.comnih.gov
This extensive interdisciplinary interest ensures that this compound will remain a compound of significant research focus, with new discoveries and applications continuing to emerge.
Data Tables
Table 1: Physical and Chemical Properties of this compound
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₁₄ | mdpi.comnist.gov |
| Molecular Weight | 230.3 g/mol | mdpi.comnist.gov |
| Appearance | White or light-yellow crystalline solid/needles | chemicalbook.comnih.gov |
| Melting Point | 212-213 °C | nih.gov |
| Boiling Point | 376 °C | nih.gov |
| Density | 1.23 g/cm³ | nih.gov |
| Flash Point | 207 °C / 405 °F | chemicalbook.comnih.gov |
| Crystal Structure | Monoclinic, space group P2₁/a | researchgate.net |
| Solubility | Insoluble in water; Soluble in hot benzene (B151609); Sparingly soluble in alcohols. | chemicalbook.comnih.gov |
Table 2: Research Applications of this compound
This table outlines the primary research applications of this compound across various scientific disciplines.
| Application | Field | Key Research Findings | Source(s) |
| Organic Scintillator | Physics, Materials Science | High light output and fast decay time (2.36 ns). Used as a host in doped crystals for tunable fluorescence (360-680 nm) for X-ray detection. | mdpi.comacs.orgarxiv.org |
| Laser Dye | Physics, Chemistry | Used as a gain medium for UV lasers, particularly when pumped by excimer lasers (e.g., XeCl at 308 nm). Lasing tunable between 323 and 364 nm. | researchgate.netresearchgate.netaptus.co.jp |
| Organic Semiconductor | Materials Science, Electronics | Investigated as a p-type semiconductor for organic electronics. Used as a charge transporting agent in photoconductors and as an intermediate for liquid crystal materials. | alfa-chemistry.comresearchgate.netgoogle.comschultzchem.com |
| Superconductivity Research | Physics | Exhibits high-temperature superconductivity (Tc up to 123K) when doped with alkali metals like potassium. | researchgate.net |
| Natural Product Chemistry | Biology, Chemistry | Over 230 natural p-terphenyls isolated from fungi and marine organisms, showing diverse biological activities like enzyme inhibition. | nih.govnih.govmdpi.com |
| Maser Development | Physics | Pentacene-doped this compound used as the gain medium for the first room-temperature, solid-state maser. | wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diphenylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C18H14/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-14H | |
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InChI Key |
XJKSTNDFUHDPQJ-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 | |
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Molecular Formula |
C6H5C6H4C6H5, C18H14 | |
| Record name | P-TERPHENYL | |
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DSSTOX Substance ID |
DTXSID6029121 | |
| Record name | 1,1':4',1''-Terphenyl | |
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Molecular Weight |
230.3 g/mol | |
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Physical Description |
P-terphenyl appears as white or light-yellow needles or leaves. mp: 212-213 °C, bp 376 °C. Density: 1.23 g/cm3. Insoluble in water. Soluble in hot benzene. Very soluble in hot ethyl alcohol. Usually shipped as a solid mixture with its isomers o-terphenyl and m-terphenyl that is used as a heat-transfer fluid., White or light-yellow solid; [NIOSH], White or light-yellow solid. | |
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Boiling Point |
761 °F at 760 mmHg (NIOSH, 2023), 376 °C, 761 °F | |
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Flash Point |
405 °F (NIOSH, 2023), 405 °F | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN BENZENE & ETHANOL (ORDER OF SOLUBILITY IN THESE SUBSTANCES DECR FROM ORTHO TO PARA FORM), Sparingly soluble in lower alcohols and glycols; soluble in common aromatic solvents., Water solubility = 1.79X10-2 mg/l at 25 °C, Insoluble | |
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Density |
1.23 (NIOSH, 2023) - Denser than water; will sink, 1.234 AT 0 °C, 1.23 | |
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Vapor Pressure |
Very low (NIOSH, 2023), 0.00000034 [mmHg], Very low | |
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Color/Form |
COLORLESS OR LIGHT-YELLOW SOLID, White or light-yellow solid. | |
CAS No. |
92-94-4 | |
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| Record name | p-Terphenyl | |
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| URL | https://www.cdc.gov/niosh-rtecs/WZ62CCF8.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
415 °F (NIOSH, 2023), 210.1 °C, Crumbly, wax-like flakes at room temperature and light amber liquids above the melting point /Commercial terphenyl mixtures/, 415 °F | |
| Record name | P-TERPHENYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/25070 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PARA-TERPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5280 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Terphenyl | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0593.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthetic Methodologies and Chemical Functionalization of P Terphenyl Derivatives
Established Synthetic Routes to the p-Terphenyl Core Structure
The construction of the linear, three-ring this compound framework is achieved through several established synthetic routes, primarily involving the formation of aryl-aryl bonds or the construction of the central aromatic ring.
Transition Metal-Catalyzed Aryl-Aryl Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)
Transition metal-catalyzed cross-coupling reactions are fundamental tools for the synthesis of biaryls and their higher homologues like p-terphenyls. tandfonline.com These reactions involve the palladium-catalyzed coupling of an organometallic reagent with an organohalide. youtube.com The general mechanism involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation from the organometallic reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. wikipedia.orguwindsor.ca
Suzuki Reaction: This reaction couples an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate. harvard.edu It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org Symmetrical p-terphenyls can be efficiently synthesized via the Suzuki-Miyaura reaction of dihalobenzenes with arylboronic acids. tandfonline.com A versatile approach involves using triazene-substituted arylboronic esters, which can undergo two sequential cross-coupling steps to build a functionalized central ring. nih.gov The reaction is tolerant of a wide range of functional groups and can be performed in aqueous conditions. harvard.edumdpi.com
Stille Reaction: The Stille reaction utilizes an organotin compound (organostannane) as the organometallic coupling partner. wikipedia.orgwiley-vch.de A key advantage of the Stille coupling is its tolerance for a vast array of functional groups, making it highly effective for synthesizing complex molecules. uwindsor.ca However, a significant drawback is the toxicity associated with the organotin compounds. organic-chemistry.org
Sonogashira Reaction: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org While it directly produces an alkyne, it serves as a crucial step in multi-step syntheses of more complex aromatic structures. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgnih.gov The resulting alkynes can be further elaborated to construct the this compound system.
Table 1: Overview of Key Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis
| Reaction | Organometallic Reagent | Electrophilic Partner | Typical Catalyst System | Key Features |
|---|---|---|---|---|
| Suzuki Coupling | Arylboronic acid or ester | Aryl halide (Br, I) or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Low toxicity of boron reagents; high functional group tolerance. harvard.eduorganic-chemistry.org |
| Stille Coupling | Arylstannane (e.g., Aryl-SnBu₃) | Aryl halide (Br, I) or triflate | Pd(0) complex (e.g., Pd(PPh₃)₄) | Excellent functional group tolerance; useful for complex molecules; toxicity of tin reagents is a drawback. wikipedia.orguwindsor.ca |
| Sonogashira Coupling | Terminal alkyne | Aryl halide (I, Br) | Pd(0) complex, Cu(I) co-catalyst (e.g., CuI), Amine base | Forms C(sp²)-C(sp) bonds under mild conditions; serves as a step in multi-step syntheses. wikipedia.orgnih.gov |
Reductive Deoxygenation Strategies for this compound Synthesis
An alternative to forming aryl-aryl bonds is to construct the central aromatic ring from a non-aromatic precursor. Reductive deoxygenation provides a pathway to synthesize p-terphenyls from 1,4-dioxygenated-1,4-diaryl-2,5-cyclohexadiene derivatives. tandfonline.com This strategy involves the reductive aromatization of the central ring. tandfonline.com
In one approach, aryl quinol ethers are treated with an organometallic reagent like phenyllithium (B1222949) to produce tertiary alcohols. tandfonline.com Initial attempts at aromatizing these alcohols using standard reductive conditions (e.g., triethylsilane in trifluoroacetic acid) can lead to dienol-benzene rearrangements, yielding undesired m-terphenyl (B1677559) isomers. tandfonline.com To circumvent these carbocation-mediated rearrangements, strategies focusing on homolytic bond scission have been developed. One successful method involves converting the tertiary alcohol to a xanthate, which can then be reduced to form the this compound structure. tandfonline.com
Table 2: Key Findings in Reductive Deoxygenation for this compound Synthesis
| Precursor | Reagents | Intermediate | Product | Key Challenge & Solution |
|---|
Annulation Approaches for this compound and Heteroaryl Analogues (e.g., [5C + 1C(N)] Annulation)
Annulation strategies build the central phenyl ring from open-chain precursors. lnu.edu.cn A notable metal-free approach is the [5C + 1C(N)] annulation, which provides a route to multifunctionalized p-terphenyls. nih.gov This method involves the reaction of α-aryl-α-alkenoyl ketene-(S,S)-acetals, which act as five-carbon 1,5-bielectrophilic species, with a one-carbon nucleophile like nitroethane or ammonium (B1175870) acetate. lnu.edu.cnnih.gov This protocol is distinguished by its mild reaction conditions and tolerance for a variety of functional groups, offering an alternative to traditional transition metal-catalyzed methods. lnu.edu.cn Another well-known annulation method is the Diels-Alder [4+2] cycloaddition, which can be used to construct the central ring of the this compound system. nih.gov
Advanced Functionalization Techniques for Tailored this compound Systems
The functionalization of the this compound core is crucial for tuning its electronic and physical properties. Advanced techniques focus on introducing multiple substituents with high tolerance for various functional groups and achieving site-selectivity.
Multi-Substitution Patterns and Functional Group Tolerance
The ability to introduce a variety of substituents onto the this compound scaffold is essential for its application in areas like molecular electronics and photovoltaics. lnu.edu.cn Synthetic methods are often chosen based on their compatibility with electrophilic functional groups such as carbonyls. lnu.edu.cn
Annulation methods , such as the [5C + 1C(N)] strategy, are inherently designed for creating multi-substituted products with good functional group tolerance. nih.gov
Transition metal-catalyzed reactions like the Suzuki and Stille couplings offer broad functional group compatibility. uwindsor.caorganic-chemistry.org The synthesis of terphenyls by coupling dihalobenzenes with functionalized arylboronic acids is a common strategy to create symmetrically substituted derivatives. tandfonline.com The electronic properties of terphenyl systems can be systematically studied by introducing different para-substituents on the flanking rings. nih.gov
Site-Selective Derivatization of this compound
Achieving site-selective functionalization—the ability to target a specific C-H bond for modification—is a significant challenge in organic synthesis. nih.gov For a molecule like this compound, this could mean selectively modifying the central ring versus the outer rings, or a specific position (ortho, meta) on one of the rings.
Modern approaches increasingly rely on catalyst-directed C-H functionalization, which avoids the need for pre-functionalized substrates. nih.govchemrxiv.org These methods often use a directing group on the substrate to guide a metal catalyst to a specific C-H bond. nih.gov An alternative strategy involves bifunctional reagents that allow for sequential, controlled reactions. For example, the use of triazene-substituted arylboronic esters enables two distinct and efficient cross-coupling steps, providing a pathway to selectively functionalized terphenyls where the central ring is built with specific substituents in a controlled manner. nih.gov
Incorporation of Metallic Adhesion Moieties for Device Integration
The efficient integration of organic semiconductors like this compound into electronic devices is critically dependent on the quality of the interface between the organic material and the metallic electrodes. Poor adhesion can lead to device failure, high contact resistance, and poor performance. To address this, chemical functionalization of the this compound backbone with moieties that promote adhesion to metal surfaces is a key strategy.
While extensive research on specific adhesion moieties for this compound is not widely documented, general principles from organic electronics can be applied. Functional groups known to form strong bonds with metals such as gold, silver, and aluminum are prime candidates for incorporation into a this compound derivative. These include:
Thiol (-SH) and Dithiol Groups: These sulfur-containing groups are well-known for their ability to form strong, self-assembled monolayers on gold surfaces through covalent Au-S bonds.
Carboxylic Acids (-COOH): This group can effectively bind to metal oxide surfaces, such as the native oxide layer on aluminum, through acid-base interactions or the formation of carboxylate bonds.
Phosphonic Acids (-PO(OH)₂): Similar to carboxylic acids, phosphonic acids provide robust adhesion to a variety of metal oxide surfaces.
Pyridyl and Cyano Groups: These nitrogen-containing functionalities can coordinate with various metal surfaces, enhancing interfacial stability. rsc.org
Spiro-Linkage Engineering for Amorphous Film Formation
While crystalline structures are often desired for their high charge carrier mobility, amorphous or glassy films are crucial for certain applications, such as in organic light-emitting diodes (OLEDs), where they prevent performance degradation caused by crystallization. Neat this compound has a strong tendency to crystallize, which can lead to light scattering and the formation of grain boundaries that act as lossy waveguides in laser structures.
Spiro-linkage engineering is an effective strategy to counteract this. By linking two molecular units, such as this compound, through a central, tetrahedrally coordinated atom (typically carbon), a rigid, three-dimensional structure is created. This non-planar molecular architecture sterically hinders the close packing required for crystallization.
A prime example is spiro-terphenyl , where two this compound chromophores are linked. This compound successfully forms vitreous amorphous films, an essential prerequisite for creating low-loss laser structures. These amorphous films exhibit significantly reduced light scattering and can be processed via both spin-coating and vacuum deposition. Research has demonstrated that spiro-terphenyl can be used as the active gain medium in distributed feedback (DFB) lasers, achieving emission in the ultraviolet spectrum. This approach, leveraging the well-known laser dye properties of the this compound chromophore while preventing crystallization, paves the way for low-threshold, widely tunable organic semiconductor lasers.
| Property | Neat this compound | Spiro-Terphenyl | Advantage of Spiro-Linkage |
|---|---|---|---|
| Film Morphology | Crystalline | Amorphous (glassy) | Prevents crystallization, reduces light scattering, and enables low-loss structures. |
| Processability | Primarily vacuum deposition | Vacuum deposition and solution processing (spin-coating) | Offers more versatile fabrication options. |
| Application Example | Scintillators, some transistors | Active gain medium in UV organic thin-film lasers | Enables functionality in devices requiring stable, amorphous films. |
Synthesis of this compound Oligomers and Poly-p-phenylene Analogues
The synthesis of longer chains of p-phenylene units, including oligomers and the polymer poly(p-phenylene) (PPP), has been a significant area of research due to their desirable thermal, mechanical, and electronic properties. physicsjournal.net However, the synthesis is challenging because unsubstituted oligomers and polymers become highly insoluble as their chain length increases. wikipedia.org
Several key synthetic methodologies have been developed to address this:
Cross-Coupling Reactions: The most prevalent method for synthesizing p-phenylene oligomers and polymers is the Suzuki coupling reaction . rsc.orgresearchgate.net This palladium-catalyzed reaction couples an aryl boronic acid with an aryl halide. researchgate.netyoutube.com For this compound synthesis, this could involve coupling a di-boronic acid with two equivalents of a bromobenzene (B47551) derivative or vice-versa. For PPP, the polycondensation of a phenylene-diboronic acid with a dibromo-phenylene monomer is a common route. wikipedia.org Other metal-catalyzed couplings like the Wurtz-Fittig reaction have also been employed, though they can be less controlled. physicsjournal.net
Precursor Routes: To overcome the insolubility of PPP, precursor-based methods are used. physicsjournal.netrsc.org In this approach, a soluble precursor polymer is first synthesized and processed into the desired form (e.g., a film). This precursor is then converted to the final, insoluble, conjugated PPP through a thermal elimination reaction. rsc.org This allows for the creation of high-quality, crystalline PPP films that would otherwise be impossible to process. physicsjournal.net
Oxidative Coupling: Direct oxidative polymerization of benzene (B151609) using a Lewis acid and an oxidant can produce PPP. physicsjournal.net While direct, this method often yields materials with structural defects and is less controlled than cross-coupling methods. physicsjournal.net
These methods allow for the creation of a range of materials from discrete this compound oligomers to high-molecular-weight poly(p-phenylene), which are of interest for applications in light-emitting devices and as thermally stable plastics. physicsjournal.net
Crystal Growth Methodologies for this compound and Doped Systems
The performance of this compound in applications such as scintillators and field-effect transistors is highly dependent on its crystalline quality. Different methodologies are employed to produce polycrystalline samples, high-quality single crystals, and ordered thin films.
Solid-State Reaction Techniques for Polycrystalline Samples
Solid-state reaction is a fundamental and widely used method for preparing polycrystalline materials. researchgate.netwikipedia.orgresearchgate.netacs.orgepa.gov For polycyclic aromatic hydrocarbons (PAHs) like this compound, this typically involves the synthesis of a suitable precursor through chemical reactions, followed by a thermal treatment to yield the final product.
The general process involves:
Precursor Synthesis: Oligophenylene precursors are synthesized using methods like Diels-Alder reactions or cyclotrimerizations. acs.org
Mixing and Pelletizing: The solid precursor materials are intimately mixed, often with a mortar and pestle, to maximize the contact area between reactants. The mixture is then frequently pressed into pellets.
Thermal Treatment: The precursors are heated in a controlled environment. For PAHs, this step often involves an oxidative cyclodehydrogenation, where the precursor is converted into the final planar, aromatic hydrocarbon. acs.org
This technique is effective for producing bulk polycrystalline powders of this compound or its analogues, which can be used as starting materials for other growth techniques or for applications where a single crystal is not required.
Bridgman Methods for Single Crystal Growth (e.g., Selective Self-Seeding Vertical Bridgman Technique)
For applications requiring the highest crystalline perfection, such as high-performance scintillators, single crystals of this compound are necessary. The Bridgman technique is a melt-growth method widely used for this purpose. researchgate.net In this process, polycrystalline this compound is loaded into an ampoule, melted in a furnace, and then slowly cooled as the ampoule is lowered through a temperature gradient.
Several modifications have been developed to improve crystal quality:
Selective Self-Seeding Vertical Bridgman Technique (SSVBT): This method is used to grow large, high-quality single crystals without the need for an external seed crystal. researchgate.netcapes.gov.br A specialized ampoule geometry helps in selecting a single crystalline orientation that propagates throughout the ingot during solidification.
Modified Self-Seeding Method: An alternative approach involves the spontaneous nucleation of a single crystal on the flat plane of the crystallization front, rather than from a single point in a conical ampoule. kipt.kharkov.ua This simplifies the ampoule design and reduces the risk of contamination. kipt.kharkov.ua
These techniques have been successfully used to grow large, transparent single crystals of both pure and doped this compound (e.g., with pentacene), which exhibit excellent optical and scintillation properties. researchgate.netkipt.kharkov.ua
| Technique | Description | Key Advantage | Reference |
|---|---|---|---|
| Classical Bridgman | Melt is slowly solidified in a vertical temperature gradient. | Well-established method for bulk crystal growth. | researchgate.net |
| Selective Self-Seeding VT (SSVBT) | Uses a specific ampoule design to select a single nucleus for growth. | Grows large, oriented single crystals without an external seed. | researchgate.netcapes.gov.br |
| Modified Self-Seeding VB | Spontaneous nucleation occurs on the flat crystallization front. | Simplifies ampoule design and reduces contamination risk. | kipt.kharkov.ua |
Organic Molecular Beam Deposition for Ordered Films
Organic Molecular Beam Deposition (OMBD) is a high-vacuum technique used to grow highly pure and structurally ordered thin films of organic materials like this compound. nih.govuni-tuebingen.de This method offers precise control over film thickness, sometimes down to a single monolayer. nih.gov
The process operates under ultra-high vacuum (UHV) conditions:
Sublimation: The source material (this compound) is placed in a Knudsen cell and heated until it sublimes.
Deposition: A molecular beam of the gaseous material travels in a line-of-sight path and condenses onto a temperature-controlled substrate.
Film Growth: By carefully controlling the deposition rate and substrate temperature, the growth kinetics can be manipulated to achieve highly ordered or even epitaxial films, where the crystal structure of the film is aligned with that of the substrate. uni-tuebingen.deaps.org
OMBD is a key technique for fabricating organic electronic devices where the interface structure and film morphology are critical to performance. uni-tuebingen.de For example, using hyperthermal molecular beam deposition, where molecules have higher kinetic energy, can produce highly ordered films of organic molecules even at low substrate temperatures. nih.govaps.org
Spin Coating Techniques for Thin Film Preparation
Spin coating is a widely utilized method for the fabrication of uniform thin films on flat substrates. techno-press.orgmdpi.com The process involves depositing a solution containing the material of interest onto the center of a substrate, which is then rotated at high speeds. techno-press.orgossila.com The centrifugal force distributes the solution across the substrate, and solvent evaporation leaves behind a solid thin film. ossila.comlouisville.edu Key parameters that dictate the final film thickness, uniformity, and morphology include the solution's viscosity and concentration, the rotational speed and acceleration of the spin coater, and the duration of the spinning steps. louisville.edugnusha.org This technique is valued for its simplicity, speed, and ability to produce highly uniform films, making it suitable for applications in microelectronics and optics. ossila.comresearchgate.net
In the context of this compound, spin coating has been successfully employed to create both pure and doped crystalline thin films for research in areas like single-molecule spectroscopy and organic light-emitting diodes (OLEDs). lbl.govresearchgate.netnih.gov Researchers have demonstrated that despite being a process often associated with the formation of amorphous layers, spin coating can produce ultrathin crystalline films of this compound. lbl.gov
Research Findings and Process Parameters
Studies have detailed specific methodologies for preparing this compound thin films. A common approach involves dissolving this compound in a suitable solvent, such as toluene (B28343), and then applying this solution to a substrate, like a glass coverslip, using a commercial spin coater. lbl.gov The morphology and properties of the resulting film are highly dependent on the precise parameters used during the spin coating process.
One documented procedure for creating ultrathin crystalline films of this compound doped with terrylene involved a two-step spin process. lbl.gov A solution of this compound in toluene (3 mg/ml) was first spun at 1000 RPM for 30 seconds, followed by a second step at 3000 RPM for 2 seconds. lbl.gov This method yielded films with large crystalline areas, where the dopant terrylene molecules were found to be aligned perpendicular to the film plane. lbl.gov The resulting films were remarkably thin, estimated to be around 20 molecular layers thick. lbl.gov
Further research has focused on this compound films doped with anthracene (B1667546), prepared by spin coating for potential use in OLEDs and scintillation applications. researchgate.netnih.gov Investigations using scanning electron microscopy (SEM) and X-ray diffraction (XRD) revealed that doping this compound with anthracene resulted in a more homogeneous thin film compared to pure this compound films. researchgate.netresearchgate.net The concentration of the dopant was found to influence the fluorescence properties of the film. nih.gov
The following table summarizes key parameters and findings from research on spin-coated this compound thin films.
| Matrix Material | Dopant | Solvent | Concentration | Spin Coating Parameters | Substrate | Resulting Film Characteristics | Reference |
| This compound | Terrylene | Toluene | 3 mg/ml | 1000 RPM for 30s, then 3000 RPM for 2s | Glass | Ultrathin (~20 molecular layers), crystalline, dopant molecules aligned | lbl.gov |
| This compound | Anthracene | Not Specified | Varied Molar Ratios | Not Specified | Not Specified | Homogeneous film, increased fluorescence intensity with dopant concentration | researchgate.netnih.gov |
The ability to control film thickness and morphology through the adjustment of spin coating parameters is crucial. Generally, higher spin speeds lead to thinner films. louisville.edu The choice of solvent affects the evaporation rate, which in turn influences the crystallization process and final film quality. gnusha.org The simplicity of the spin coating procedure makes it an attractive alternative to other methods like co-sublimation, especially for achieving nanometer-scale thickness control. lbl.gov
Advanced Structural and Conformational Investigations of P Terphenyl Systems
Molecular Conformation and Torsional Dynamics of p-Terphenyl
The conformational landscape of this compound, a molecule comprised of three phenyl rings linked in a para arrangement, is primarily defined by the torsional or dihedral angles between the central and the two outer rings. The interplay between steric hindrance of the ortho-hydrogens and the electronic preference for a planar, π-conjugated system results in a non-planar, twisted conformation in its ground state.
The specific symmetry of a this compound molecule is determined by the twist angles of the two outer phenyl rings relative to the central one. researchgate.net In its twisted state, several conformations are possible:
C2h Symmetry: This conformation arises when both outer rings are twisted by the same angle and in the same direction relative to the central ring. researchgate.net
D2 Symmetry: If the outer rings have twist angles of the same magnitude but opposite signs, the molecule adopts D2 symmetry. researchgate.net This is a common conformation for related molecules like biphenyl (B1667301). researchgate.net
C2 Symmetry: This lower-symmetry configuration occurs if the twist angles of the outer rings have slightly different values. researchgate.net
The torsional motion itself is a low-frequency vibration. The potential energy surface for this motion can be described by potential parameters, which have been studied in detail for similar biaryl molecules like biphenyl. colostate.edu This non-rigidity is a key feature of polyphenyl systems. researchgate.netcolostate.edu
| Symmetry Group | Description of Phenyl Ring Twist Angles | Energetic Favorability |
|---|---|---|
| C2h | Outer rings have the same twist angle and same sign. researchgate.net | Most favorable isomer. researchgate.net |
| D2 | Outer rings have the same twist angle magnitude but opposite signs. researchgate.net | Less favorable than C2h. researchgate.net |
| C2 | Outer rings have slightly different twist angles. This is the observed symmetry at low temperatures and pressures. nih.govresearchgate.netwsu.edu | - |
Applying hydrostatic pressure significantly influences the conformation and phase behavior of this compound. High-pressure infrared spectroscopy studies performed at low temperatures on both this compound (C18H14) and its deuterated form (C18D14) have shown that pressure induces a conformational change. nih.govresearchgate.net As pressure increases, the molecule is forced into a more planar structure. acs.org
This pressure-induced planarization leads to a distinct phase transition. At low temperatures, a critical phase transition pressure of approximately 0.5 GPa is observed. acs.org Below this pressure, the molecule exists in its twisted C2 conformation, but above it, it transitions to a different phase characterized by the flattened molecular structure. nih.govacs.org The mechanism of this pressure-induced transition is distinct from the temperature-induced transition that occurs at ambient pressure; high pressure results in a static planar structure, whereas high temperature leads to a dynamically planar structure where the molecule rapidly flips between twisted conformations. acs.org
Inelastic neutron scattering experiments conducted at temperatures from 10 to 30 K and pressures up to 1.51 kbar did not detect a phase transition, suggesting the boundary for this specific solid-solid phase transition lies at higher pressures than those tested in that study. researchgate.netunlv.edu Molecular dynamics simulations indicate that at high pressure, the compression of the unit cell is highly anisotropic, with significant compression along the a lattice parameter, weak compression along the c parameter, and a slight expansion along the b lattice parameter. acs.org
Crystalline Structures and Macroscopic Phase Transitions in this compound
In the solid state, this compound molecules pack into a well-defined crystal lattice. This structure is not static and undergoes significant changes in response to temperature variations, leading to distinct macroscopic phases.
At room temperature, crystalline this compound possesses a monoclinic structure. unlv.eduresearchgate.net It belongs to the P21/a space group (an alternative setting for P21/c), which is a common space group for molecular crystals. researchgate.netucl.ac.uk This high-temperature phase is characterized by a degree of disorder related to the conformation of the central phenyl ring. researchgate.netlaverne.edu
The unit cell parameters for this room-temperature monoclinic phase have been determined by X-ray diffraction to be:
a = 8.106 Å (0.81 nm)
b = 5.613 Å (0.56 nm)
c = 13.613 Å (1.36 nm)
β = 92°
The unit cell contains two this compound molecules (Z=2). unlv.eduresearchgate.net The P21/a space group is centrosymmetric and includes symmetry elements such as two-one screw axes and glide planes. ucl.ac.uk The crystal structure can be visualized as being composed of stripes of this compound molecules running along the b-axis direction. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | unlv.eduresearchgate.net |
| Space Group | P21/a | unlv.eduresearchgate.net |
| a | 8.106 Å | unlv.edu |
| b | 5.613 Å | unlv.edu |
| c | 13.613 Å | unlv.edu |
| β | 92° | unlv.eduresearchgate.net |
| Molecules per Unit Cell (Z) | 2 | unlv.edu |
This compound undergoes a well-characterized, reversible, order-disorder enantiotropic phase transition at approximately 193 K (-80 °C). researchgate.netlaverne.eduresearchgate.nethpstar.ac.cn Temperature-dependent X-ray and neutron diffraction studies have extensively detailed this structural change. researchgate.netunlv.edulaverne.edu
High-Temperature Phase (>193 K): The crystal exists in the disordered monoclinic P21/a phase described previously. researchgate.netlaverne.edu In this phase, the central phenyl ring of each molecule can occupy one of two equivalent twisted positions, creating a double-well potential. Thermal energy allows the rings to dynamically fluctuate between these states. acs.orgunlv.edu
Low-Temperature Phase (<193 K): Below the transition temperature, the crystal transforms into an ordered triclinic phase with a C-1 space group. researchgate.netunlv.edulaverne.edu In this phase, the central phenyl rings become "frozen" into one of the two possible orientations, leading to a more ordered structure. unlv.edu This ordering results in a supercell with a larger volume than the high-temperature cell. unlv.edu The transition is associated with the appearance of superlattice reflections in diffraction patterns. researchgate.netlaverne.edu
The transition occurs over a temperature range, with evidence of the two competing phases coexisting from approximately 135 K to 250 K. researchgate.net Thermodynamic studies have also confirmed the anomalous thermal behavior associated with this transition starting just above 193 K. hpstar.ac.cn
The thermal expansion of the this compound crystal lattice is highly anisotropic, meaning the crystal expands and contracts at different rates along different crystallographic directions when its temperature changes. researchgate.netresearchgate.net This behavior is directly linked to the anisotropic nature of the molecular packing and intermolecular forces. mdpi.com
Using temperature-dependent synchrotron X-ray diffraction, studies have shown that in the high-temperature monoclinic (P21/a) phase, the anisotropic thermal expansion supports the model of a nanoscale network of one-dimensional nanoribbons running along the b-axis. researchgate.netresearchgate.net Below the phase transition temperature of ~193 K, major changes are observed in the thermal expansion of the a-axis and b-axis, which is consistent with the formation of a two-dimensional network of bonds in the low-temperature triclinic (C-1) phase. researchgate.netresearchgate.net
The anisotropic nature of thermal expansion is a common feature in molecular crystals, where directional interactions like hydrogen bonds or, in this case, van der Waals forces and π-stacking, lead to different strengths of cohesion in different directions. mdpi.com For a solid with different coefficients of linear expansion (α) along different axes, the volumetric expansion coefficient (γ) is the sum of the linear coefficients (γ = α_x + α_y + α_z). youtube.com In this compound, this directional dependence is pronounced and changes significantly at the phase transition. researchgate.net
Doping Effects on this compound Crystal Structure and Morphology
Integration of Guest Molecules and Resulting Lattice Perturbations
The monoclinic crystal lattice of this compound, while well-ordered, can accommodate guest molecules, leading to measurable perturbations in its structure. The incorporation of these dopants does not typically alter the fundamental crystal system, such as the monoclinic space group P2₁/a, but it does introduce localized defects and strain, which are reflected in the lattice parameters. mdpi.comresearchgate.net The nature and extent of these perturbations are dependent on the size, shape, and concentration of the guest molecule.
Powder X-ray diffraction (XRD) analysis provides clear evidence of these subtle structural changes. As the concentration of the pentacene (B32325) dopant is increased, slight variations in the lattice parameters a, b, c, and the angle β are observed. These changes indicate that the guest molecules introduce stress and minor disorder into the otherwise regular arrangement of the this compound molecules. researchgate.net The guest molecules act as impurities, appearing as irregularly oriented molecules within the host matrix. mdpi.com
Another molecule that has been successfully integrated into the this compound host is terrylene. lbl.gov In this system, the terrylene molecules are incorporated in a specific orientation, with their transition dipole moment aligning approximately parallel to the c-axis of the this compound crystal. lbl.gov This oriented inclusion demonstrates that the this compound lattice can impose a structured arrangement on its guests, although this still constitutes a perturbation of the pure host lattice.
The following table details the measured lattice parameters for pure this compound and this compound doped with varying concentrations of pentacene, illustrating the perturbations caused by the guest molecules. researchgate.net
Interactive Data Table: Lattice Parameters of Pure and Pentacene-Doped this compound Crystals
| Sample | a (Å) | b (Å) | c (Å) | β (°) | Crystal System | Space Group |
|---|---|---|---|---|---|---|
| Pure this compound | 8.085 | 5.601 | 13.511 | 91.95 | Monoclinic | P2₁/a |
| 0.01 wt.% Pentacene-doped this compound | 8.106 | 5.614 | 13.593 | 92.09 | Monoclinic | P2₁/a |
Data sourced from scientific studies on pentacene-doped this compound crystals. researchgate.net
Impact on Crystallinity and Average Crystallite Size
A direct corollary to the decrease in crystallinity is the reduction in the average crystallite size. Crystallites are small, individual crystals that make up a larger polycrystalline solid. The average size of these crystallites can be calculated from the broadening of diffraction peaks in an XRD pattern using the Scherrer equation. mdpi.com
Studies on pentacene-doped this compound have quantitatively demonstrated this effect. The analysis of XRD data shows that as the doping concentration of pentacene increases, the average crystallite size decreases. mdpi.com This indicates that the presence of the guest molecules hinders the growth of large, well-ordered crystalline domains. The guest molecules effectively act as pinning sites or boundaries, limiting the extent to which the crystallites can grow.
The table below presents the changes in crystallite size corresponding to the main crystal planes for pure this compound and samples doped with pentacene.
Interactive Data Table: Change in Crystallite Size in Pentacene-Doped this compound Crystals
| Crystal Plane (hkl) | Pure this compound Crystallite Size (nm) | 0.01 wt.% Pentacene-doped Crystallite Size (nm) | 0.1 wt.% Pentacene-doped Crystallite Size (nm) |
|---|---|---|---|
| (100) | 59.8 | 51.4 | 48.7 |
| (002) | 63.5 | 58.7 | 53.6 |
| (11-2) | 71.2 | 65.9 | 61.3 |
| (20-2) | 68.4 | 60.1 | 55.8 |
| (10-4) | 75.9 | 70.3 | 66.2 |
| Average | 67.8 | 61.3 | 57.1 |
This data illustrates a clear trend of decreasing average crystallite size with an increase in pentacene concentration, confirming the impact of guest molecules on the crystalline structure. mdpi.com
Spectroscopic and Photophysical Properties of P Terphenyl
Electronic Absorption and Emission Characteristics of p-Terphenyl
The interaction of this compound with ultraviolet and visible light results in electronic transitions that are characteristic of its molecular structure. These transitions are studied using absorption and fluorescence spectroscopy.
The UV-visible absorption spectrum of aromatic organic compounds like this compound is characterized by several distinct absorption bands that arise from π → π* electronic transitions within the conjugated system of the phenyl rings. researchgate.netuobabylon.edu.iq These bands are often labeled as E1, E2, and B bands.
In a this compound single crystal, these bands are observed at specific wavelengths. The E1 band appears at approximately 259 nm, the E2 band at 330 nm, and the B band at 384 nm. researchgate.net For this compound dissolved in a solvent such as cyclohexane, the most prominent absorption peak, corresponding to the main π → π* transition, is typically observed around 276 nm. aatbio.comomlc.org This intense absorption is responsible for the initial excitation of the molecule.
Table 1: UV-Visible Absorption Bands of this compound
| Band | Wavelength (nm) in Single Crystal researchgate.net | Wavelength (nm) in Cyclohexane aatbio.comomlc.org |
|---|---|---|
| E1 | 259 | - |
| Excitation Max | - | 276 |
| E2 | 330 | - |
| B | 384 | - |
Following excitation by UV light, this compound relaxes to the ground state by emitting a photon, a process known as fluorescence. The fluorescence emission spectrum of this compound is a mirror image of its absorption spectrum and exhibits a characteristic blue emission.
When dissolved in cyclohexane, this compound has a strong emission peak at approximately 338 nm. aatbio.com The difference between the absorption maximum (276 nm) and the emission maximum (338 nm) is known as the Stokes' shift, which is about 62 nm for this compound. aatbio.com The fluorescence of this compound is highly sensitive to its environment and the presence of other molecules. For instance, when doped with compounds like anthracene (B1667546) or perylene, the fluorescence of this compound can be completely quenched. researchgate.netresearchgate.net This phenomenon occurs because the excitation energy is efficiently transferred from the this compound host to the dopant guest molecules, which then emit light at their own characteristic wavelengths. researchgate.netresearchgate.net This efficient energy transfer is a key property utilized in scintillation detectors and OLEDs. researchgate.net
The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The this compound molecule is known for its high fluorescence efficiency. In cyclohexane, the quantum yield of this compound is reported to be 0.93, indicating that 93% of the absorbed photons are re-emitted as fluorescence. omlc.org
The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. For this compound in cyclohexane, the molar extinction coefficient at its absorption maximum of 276.2 nm is a high value of 33,800 M-1cm-1. omlc.org This high value signifies a strong probability of light absorption at this wavelength.
Table 2: Photophysical Properties of this compound in Cyclohexane
| Property | Value | Reference |
|---|---|---|
| Molar Extinction Coefficient (ε) | 33,800 M-1cm-1 at 276.2 nm | omlc.org |
| Fluorescence Quantum Yield (ΦF) | 0.93 | omlc.org |
Excited State Dynamics and Relaxation Processes in this compound
Upon absorption of a photon, a molecule is promoted to an excited electronic state. The processes by which the molecule returns to its ground state are complex and occur on extremely fast timescales.
Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states by measuring the decay of fluorescence intensity over time after a short pulse of excitation light. nih.govyoutube.comyoutube.com This measurement provides the fluorescence lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state.
For this compound in cyclohexane, the fluorescence lifetime has been measured to be approximately 0.96 ns. uva.nl This short lifetime is consistent with its high quantum yield and indicates a rapid and efficient radiative decay process. Studies on this compound doped with other molecules, such as perylene, also utilize this technique to investigate the kinetics of energy transfer from the excited this compound to the dopant. researchgate.net
Immediately following electronic excitation, the absorbed energy is not localized in a single vibrational mode but is rapidly redistributed among the various vibrational modes of the molecule. This process is known as intramolecular vibrational redistribution (IVR). acs.orgnsf.govnih.gov IVR is an ultrafast process, often occurring on femtosecond to picosecond timescales.
In this compound, the vibrational properties and their response to temperature have been studied using Raman spectroscopy. hpstar.ac.cnnih.gov These studies reveal that vibrational modes exhibit significant changes, including shifts in frequency and changes in linewidth, particularly around the phase transition temperature of approximately 193 K. hpstar.ac.cnnih.gov These anomalies are attributed to a drastic decrease in vibrational anharmonic coupling as the molecule enters a more ordered state at low temperatures. nih.gov This change in vibrational coupling directly reflects the nature of the energy landscape and the pathways for intramolecular vibrational energy redistribution within the this compound molecule. hpstar.ac.cnnih.gov
Conformational Relaxation in Excited States (e.g., S1) and Solvent Dependence
Upon photoexcitation, this compound undergoes a significant conformational change. In the ground state (S0), the molecule adopts a twisted or non-planar geometry. However, in its first electronically excited singlet state (S1), it relaxes into a more planar conformation. acs.org This geometric rearrangement is a critical aspect of its excited-state dynamics.
The process of this conformational relaxation from the twisted to the planar form is not instantaneous. Studies using time-resolved fluorescence have shown that this relaxation occurs on a picosecond timescale. The precise duration of this relaxation is highly dependent on the surrounding solvent environment, particularly its viscosity. Research indicates a conformational relaxation time constant for this compound in the S1 state ranging from 6 to 13 picoseconds, with a linear dependence on the viscosity of the solvent. acs.org This suggests that the physical hindrance imposed by the solvent molecules plays a direct role in the speed of this structural change.
Furthermore, the nature of the solvent, specifically whether it is protic or aprotic, influences the relaxation dynamics. In protic solvents, such as alcohols, the conformational relaxation and associated vibrational energy relaxation are accelerated. acs.org This is attributed to a more efficient coupling to the high-energy vibrational modes of the solvent, particularly the O-H librational motions, which provide an effective pathway for energy dissipation. nih.gov
Solute-Solvent Interaction Effects on Excited State Dynamics
The interactions between this compound (the solute) and the surrounding solvent molecules are fundamental to its excited-state behavior. The transition from a non-planar ground state to a planar excited state makes this compound a valuable model compound for investigating these interactions. acs.org
The dynamics of the excited state are governed by how efficiently the excess energy from photoexcitation is redistributed within the molecule and transferred to the solvent. In this compound, this involves both an ultrafast intramolecular redistribution of vibrational energy and the subsequent conformational relaxation. acs.org The solvent plays a multifaceted role in this process.
Table 1: Solvent-Dependent Relaxation Times for this compound This table is representative of findings that show a dependency on solvent properties like viscosity and protic nature; specific values can vary with experimental conditions.
| Solvent Type | Typical Viscosity Range | Observed Conformational Relaxation Time (τ) | Key Interaction Mechanism |
|---|---|---|---|
| Aprotic (e.g., Acetonitrile) | Low | ~6-10 ps | Viscous drag |
| Protic (e.g., Methanol) | Low to Medium | Accelerated (shorter τ) | Efficient coupling to solvent's high-energy modes (e.g., O-H vibrations) |
| Viscous (e.g., Paraffin Oil mixture) | High | ~10-13+ ps | Increased viscous drag hindering planarization |
Multi-Photon Excitation and Non-Linear Optical Phenomena
Two-Color Two-Photon Excited Fluorescence
This compound can be excited to a fluorescent state through the simultaneous absorption of two photons, a non-linear optical process. A specific and powerful technique used to study this is two-color two-photon (2C2P) excited fluorescence. acs.orgnih.gov In this method, the molecule absorbs two photons of different wavelengths (colors) whose combined energy is sufficient to promote it to an excited electronic state. nih.gov For instance, experiments have successfully induced ultraviolet fluorescence from this compound around 340 nm by simultaneously illuminating it with laser pulses at 800 nm and 400 nm. acs.orgnih.gov The observation of the fluorescence signal is contingent on the temporal and spatial overlap of the two laser pulses, confirming the two-photon nature of the excitation. nih.gov
Determination of Molecular Parameters (e.g., Two-Photon Absorption Tensor, Fluorescence Lifetime, Rotational Correlation Time)
The 2C2P excitation technique is a valuable tool for determining fundamental molecular parameters that describe the photophysical behavior of this compound. By using various combinations of polarization for the two absorbed photons and analyzing the resulting polarized fluorescence, researchers can extract detailed information. acs.orgnih.gov
Experimental and theoretical studies on this compound in a cyclohexane/paraffin mixture have allowed for the determination of:
The Two-Photon Absorption (TPA) Tensor: This tensor describes the probability of a molecule absorbing two photons of specific polarizations. For this compound, the TPA tensor was determined to be symmetric. acs.orgnih.gov
Fluorescence Lifetime (τf): This is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. In one such study, the fluorescence lifetime was found to be approximately 1000 ps. acs.org
Rotational Correlation Time (τr): This parameter characterizes the timescale on which the molecule reorients or tumbles in the solution. By choosing a solvent mixture with a rotational correlation time in the same range as the fluorescence lifetime, the dynamics of molecular rotation can be effectively studied. acs.org
These parameters provide a comprehensive picture of the three-photon process (two photons absorbed, one photon emitted) and the molecule's interaction with its environment. acs.org
Contributions of Vibronic Coupling to Electronic Transitions
Vibronic coupling refers to the interaction between the electronic states and the vibrational motions of a molecule. wikipedia.org This coupling plays a crucial role in the electronic transitions of this compound, particularly in the context of two-photon absorption. acs.org
Studies have revealed that for this compound, the pure electronic transitions that would be energetically allowed by the two-photon excitation are, in fact, dipole-forbidden by symmetry rules. The transitions only become "allowed" through the mechanism of vibronic coupling. acs.orgnih.gov This means that the absorption of the photons is assisted by molecular vibrations, which distort the molecule's symmetry and enable the otherwise forbidden transition. The two-photon excitation in this compound proceeds through two simultaneous channels, populating both a totally symmetric excited state and a non-totally symmetric excited state, a process facilitated by these vibronic interactions. acs.orgnih.gov
Aggregation Effects on this compound Photophysics
The aggregation of this compound molecules significantly alters their physical and photophysical properties. As a non-amphiphilic molecule, pure this compound does not form stable Langmuir monolayers at an air-water interface. Instead, it tends to form clusters or multilayer aggregates. arxiv.org
To create stable thin films, this compound is often mixed with a matrix material such as polymethyl methacrylate (B99206) (PMMA) or stearic acid (SA). arxiv.orgresearchgate.net Investigations into these mixed systems reveal that this compound is not completely miscible with the matrix, and the interactions can be either attractive or repulsive depending on the concentration and local environment. researchgate.net The formation of this compound aggregates and phase separation within these films can be confirmed through UV-Vis absorption spectroscopy and scanning electron microscopy. researchgate.netarxiv.org The photophysical characteristics of polyphenyls like this compound are of significant interest due to the subtle effects that aggregation and molecular arrangement have on their electronic states. arxiv.org The electronic properties of these systems are a function of the dihedral angles between the phenyl rings, which can be influenced by aggregation and the surrounding matrix. researchgate.net
Aggregation-Induced Reabsorption Phenomena in Films
In condensed phases, such as Langmuir-Blodgett films, this compound molecules can form aggregates. arxiv.org This molecular aggregation leads to significant changes in its photophysical properties. One notable phenomenon is aggregation-induced reabsorption, which has been investigated through spectral studies. acs.org In these films, the close proximity of this compound molecules can cause the emission from one molecule to be reabsorbed by a neighboring molecule. This process effectively alters the observed fluorescence spectrum, often leading to a red-shift and a change in the emission intensity compared to isolated molecules in solution. acs.orgresearchgate.net Studies on non-amphiphilic this compound mixed with matrix materials like polymethyl methacrylate (PMMA) or stearic acid (SA) at the air-water interface have further elucidated the complexities of these interactions, revealing both attractive and repulsive forces that influence monolayer characteristics and aggregation behavior. arxiv.orgresearchgate.net
Size-Dependent Optical Properties of this compound Nanocrystals
The optical properties of this compound exhibit a strong dependence on the crystal size when prepared as nanocrystals. documentsdelivered.com This behavior is a hallmark of nanomaterials, where quantum confinement effects can become significant, although for organic nanocrystals, the changes are often attributed to variations in surface-to-volume ratio and crystal packing. nih.govrsc.org Research has specifically characterized the size-dependent optical properties of this compound nanocrystals, demonstrating that parameters such as the peak position of absorption and emission spectra can be tuned by controlling the particle size. documentsdelivered.com As the size of the nanocrystals decreases, a blue shift in the fluorescence and absorption spectra is often observed. This shift arises from the different local environment of molecules at the surface compared to those in the bulk crystal, which alters the energy levels of the excited states. rsc.orgtudelft.nl
Dual Excimer Emission Studies
An excimer is an excited-state dimer formed between two identical molecules, one of which is in an excited state. While typically a single, broad, red-shifted emission is characteristic of excimers, studies on this compound have revealed more complex behavior. In aqueous solutions containing gamma-cyclodextrin (B1674603) (γ-CD), this compound exhibits dual excimer emission. demokritos.gr Using steady-state and time-resolved fluorescence spectroscopy, researchers have identified three distinct emitting species: the locally-excited this compound monomer and two different excimer states. demokritos.gr These are characterized as a low-energy excimer emitting at approximately 408 nm and a higher-energy excimer with an emission maximum around 390 nm. demokritos.gr This phenomenon is attributed to the formation of specific inclusion complexes with the γ-CD host, which enforces spatial arrangements conducive to multiple excimer configurations. In contrast, in the presence of beta-cyclodextrin (B164692) (β-CD), which has a different cavity size, only the emission from the locally-excited state is observed, highlighting the structural specificity required for dual excimer formation. demokritos.gr
Excitation Energy Transfer Mechanisms in Doped this compound Systems
This compound is frequently used as a host material in organic scintillators and other optoelectronic applications. In these systems, it is doped with a guest molecule (a fluorophore) to tailor the emission properties through energy transfer.
Host-Guest Energy Transfer and Sensitization Phenomena
In doped systems, this compound acts as an efficient host for absorbing excitation energy, which is then transferred to a guest molecule. mdpi.com This process, often occurring via Förster Resonance Energy Transfer (FRET), sensitizes the guest, leading to emission from the dopant rather than the host. researchgate.netnih.gov A prime example is the pentacene-doped this compound crystal system. mdpi.comresearchgate.net When the system is excited at a wavelength where the this compound host absorbs strongly (e.g., 270 nm), the energy is non-radiatively transferred to the pentacene (B32325) guest molecules. mdpi.com
This energy transfer results in the appearance of characteristic fluorescence from the pentacene molecules. As the concentration of the pentacene dopant is increased, the intensity of its emission rises, signifying more efficient energy capture from the host matrix. mdpi.com This host-guest strategy is a powerful method for constructing materials with tailored luminescent properties. researchgate.net
Table 1: Fluorescence Peak Intensities in Pentacene-Doped this compound Crystals
The following table presents data on the fluorescence emission peaks of pentacene guest molecules in a this compound host matrix at different doping concentrations, with an excitation wavelength of 345 nm. The increase in peak intensity with concentration demonstrates the efficiency of the host-guest energy transfer.
| Dopant Concentration (wt. %) | Pentacene Peak 1 (nm) | Pentacene Peak 2 (nm) |
| 0.01% | Not Reported | Not Reported |
| 0.1% | 596 | 647 |
Data sourced from a study on pentacene-doped this compound crystals. mdpi.comresearchgate.net Note: In the referenced study, peaks for the 0.01% sample were not observed at this excitation wavelength, while they were clear for the 0.1% sample.
Fluorescence Quenching Studies
A direct consequence of efficient host-guest energy transfer is the quenching of the host's fluorescence. nih.gov Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. nih.gov In doped this compound systems, as the excitation energy is transferred to the guest, the probability of the this compound host de-exciting via fluorescence is reduced. mdpi.com
Studies on pentacene-doped this compound crystals clearly illustrate this phenomenon. With an increase in the concentration of pentacene, the fluorescence intensity of the this compound host molecules decreases significantly. mdpi.com This quenching confirms that the host's excited-state energy is being effectively channeled to the guest molecules, which then become the primary emitters. mdpi.comresearchgate.net
Table 2: Host Fluorescence Quenching in Pentacene-Doped this compound
This table shows the characteristic fluorescence peaks of the this compound host and how their intensities are quenched upon doping with pentacene. The excitation wavelength was 270 nm.
| Sample | Host Peak 1 (nm) | Host Peak 2 (nm) | Shoulder Peak 1 (nm) | Shoulder Peak 2 (nm) |
| Pure this compound | 375 | 391 | 361 | 412 |
| 0.01% Pentacene-doped | 375 | 391 | 361 | 412 |
| 0.1% Pentacene-doped | 375 | 392 | 361 | 412 |
Data derived from research on pentacene-doped this compound crystals. mdpi.com While the peak positions remain largely unchanged, the study reports a significant decrease in the fluorescence peak intensities of the host molecules as doping concentration increases, indicating quenching.
Theoretical and Computational Investigations of P Terphenyl
Quantum Chemical Approaches to p-Terphenyl Structure and Energetics
The geometry and stability of this compound in its ground state have been a subject of extensive theoretical study. These investigations are crucial for interpreting experimental data and understanding the fundamental properties of the molecule, such as the planarity of its phenyl rings.
Ab initio—or "from first principles"—calculations solve the electronic Schrödinger equation without empirical parameters, providing a fundamental understanding of molecular systems. For this compound, these methods have been essential in determining its preferred conformation.
In its ground state, the this compound molecule is characterized by the torsional angles between its central and outer phenyl rings. Early studies focused on whether the molecule is planar or twisted. While a fully planar geometry (D2h symmetry) is conceivable, electron diffraction studies and ab initio calculations have shown that the ground state equilibrium geometry of biphenyl (B1667301), a related smaller molecule, is not planar, with a dihedral angle of about 42°. colostate.edu
For this compound, the situation is more complex due to the two possible torsional angles. If the twist angles of the outer rings relative to the central ring are equal and have the same sign, the molecule possesses C2h symmetry. researchgate.net If they have different signs, the symmetry is D2. researchgate.net A less symmetric C2 group arises if the twist angles have slightly different values. researchgate.net First-principles calculations have been performed to investigate the structure of this compound, particularly in its twisted conformation. nih.gov At low temperatures and pressures, calculations support a twisted conformation belonging to the C2 point group, which is nearly C2h, a finding consistent with X-ray diffraction data. nih.govresearchgate.net These computational approaches, which calculate the total energy for different geometries, are fundamental for predicting the most stable molecular structure. aps.orgnorthwestern.edu
| Symmetry Group | Description of Conformation | Supporting Evidence |
|---|---|---|
| D2h | Fully planar | Considered a high-energy transition state rather than a stable minimum. |
| C2h | Twisted conformation where outer rings have the same twist angle and sign. | Calculations suggest this is a close approximation to the ground state. researchgate.netnih.gov |
| D2 | Twisted conformation where outer rings have twist angles of different signs. | A possible symmetry for the twisted conformation. researchgate.net |
| C2 | Twisted conformation where outer rings have slightly different twist angles. | Supported by first-principles calculations as the conformation at low temperature and pressure. nih.gov |
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is widely used to study the conformational landscape and vibrational properties of molecules. nih.govspectroscopyonline.com
For this compound, DFT calculations have been employed to analyze its conformational space and the potential energy surface associated with the torsion of the phenyl rings. These studies help to understand the barriers to internal rotation and the relative energies of different conformers. acs.org
Furthermore, DFT is a reliable method for calculating vibrational frequencies. researchgate.netnih.govyoutube.com The calculated harmonic frequencies are often scaled to improve agreement with experimental anharmonic frequencies. youtube.com In a study combining high-pressure infrared spectroscopy with first-principles calculations, the vibrational modes of this compound were investigated. nih.gov This combined approach allows for the confident assignment of experimentally observed spectral bands to specific molecular vibrations, such as hydrogen bending modes. researchgate.net The ability to accurately predict IR and Raman spectra using DFT is a powerful tool for structural elucidation. researchgate.net
| Application | Key Findings from DFT Calculations | Relevance |
|---|---|---|
| Conformational Analysis | Mapping of the potential energy surface related to phenyl ring torsion. acs.org | Identifies stable conformers and rotational energy barriers. |
| Vibrational Frequencies | Calculation of harmonic frequencies for IR and Raman spectra. nih.govnih.gov | Aids in the assignment of experimental spectra and confirms molecular structure. researchgate.net |
| Pressure Effects | Simulation of conformational and vibrational changes under hydrostatic pressure. nih.gov | Explains structural phase transitions observed experimentally. |
For achieving benchmark accuracy in thermochemical and energetic calculations, higher-level correlated methods are employed. The "gold standard" is often considered to be the Coupled-Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method, with energies extrapolated to the Complete Basis Set (CBS) limit. ups-tlse.frcapes.gov.br This approach systematically improves the basis set to minimize errors and provides highly accurate energy values. nih.gov
Explicitly correlated methods, such as CCSD(T)-F12, and composite thermochemistry protocols like W1-F12 theory, represent the cutting edge of computational chemistry. nih.gov W1-F12 theory, for instance, is designed to achieve chemical accuracy (typically within 1 kcal/mol) for atomization energies and heats of formation. uwa.edu.auresearchgate.net These methods achieve faster convergence with respect to the basis set size by including terms that depend explicitly on the interelectronic distance (r₁₂).
While full W1-F12 or CCSD(T)/CBS calculations on a molecule as large as this compound are computationally very demanding, they are routinely applied to smaller, related aromatic systems like benzene (B151609), naphthalene, and anthracene (B1667546) to provide benchmark data. uwa.edu.auresearchgate.net For instance, the W1-F12 method has been used to calculate the gas-phase heats of formation for these polyacenes with high accuracy. uwa.edu.au The insights gained from these high-level calculations on smaller fragments are invaluable for calibrating and validating the performance of more computationally efficient methods, like DFT, for larger systems such as this compound. capes.gov.br
Excited State Calculations for this compound Systems
The photophysical properties of this compound, including its use as a laser dye and scintillator, are governed by its electronic excited states. science.gov Computational methods are indispensable for elucidating the nature of these states and predicting spectroscopic behavior.
Time-Dependent Density Functional Theory (TDDFT) is the most widely used method for studying the excited states of medium to large molecules due to its computational efficiency. wikipedia.orgrsc.org It extends the framework of DFT to time-dependent phenomena, allowing for the calculation of electronic excitation energies and absorption spectra. mpg.deaps.org
For this compound and related molecules, TDDFT is used to investigate excitonic properties. science.gov An exciton (B1674681) refers to the bound state of an electron and the hole it leaves behind upon excitation. TDDFT can describe the character of these excitations, for example, whether they are localized on a single phenyl ring or delocalized across the molecule as a charge-transfer state. nih.gov The choice of exchange-correlation functional is critical in TDDFT, especially for describing long-range charge-transfer excitations, where range-separated functionals often provide improved accuracy. nih.govnih.gov The theory has also been adapted to describe excitonic effects in solids and the interaction between chromophores. aps.org
A key quantity derived from excited-state calculations is the vertical excitation energy (VEE), which corresponds to the energy difference between the ground and excited state at the fixed geometry of the ground state. osti.gov This value is directly comparable to the absorption maximum in an experimental UV-Vis spectrum. Various theoretical methods, including TDDFT and higher-level wave function theories like Equation-of-Motion Coupled-Cluster (EOM-CC), are used to compute VEEs. chemrxiv.org
In conjunction with VEEs, the calculation of transition matrix elements is essential for predicting spectroscopic intensities. bris.ac.uk The transition dipole moment, a key matrix element, determines the probability of a given electronic transition occurring upon absorption of a photon. Ab initio calculations of vertical excitation energies and transition matrix elements have been performed for this compound to analyze its two-photon absorption and fluorescence properties. researchgate.netresearchgate.net These calculations allow for the determination of the two-photon absorption tensor and help to understand which electronic transitions are responsible for the observed fluorescence. researchgate.netresearchgate.net
| Property | Computational Method | Calculated Information | Experimental Correlation |
|---|---|---|---|
| Vertical Excitation Energy (VEE) | TDDFT, EOM-CC | Energy of electronic transitions from the ground state geometry. osti.govchemrxiv.org | Corresponds to the maximum absorption wavelength (λmax) in UV-Vis spectra. omlc.org |
| Excitonic Character | TDDFT | Nature of the excited state (e.g., locally excited, charge-transfer). rsc.orgnih.gov | Influences fluorescence quantum yield and solvatochromism. |
| Transition Matrix Elements | Ab initio methods | Probability of one- and two-photon absorption processes. researchgate.netresearchgate.net | Determines the intensity of absorption bands and fluorescence lifetime. |
| Fluorescence Lifetime | Ab initio calculations | Calculated from the transition dipole moment between the excited and ground states. researchgate.net | Directly measurable via time-resolved fluorescence spectroscopy. |
Modeling Intermolecular Interactions and Doping Effects in this compound Systems
Theoretical and computational chemistry provides powerful tools to investigate the nuanced properties of molecular systems like this compound at the atomic level. These methods are crucial for understanding the relationship between structure and function, particularly in complex scenarios involving weak intermolecular forces and the effects of chemical doping.
Van der Waals Density Functional (vdW-DF) Schemes for Crystalline Structures
The accurate modeling of crystalline this compound requires methods that can precisely account for the subtle, non-covalent forces that govern molecular packing. Van der Waals (vdW) forces, though individually weak, are collectively significant in determining the crystal structure of aromatic hydrocarbons. Standard Density Functional Theory (DFT) functionals often fail to capture these long-range dispersion interactions.
To address this, van der Waals Density Functional (vdW-DF) schemes are employed. These methods add a non-local correlation term to the standard DFT energy, providing a more accurate description of the dispersion forces critical for predicting the lattice parameters and molecular orientations within the crystal. Studies have shown that to fully understand the properties of oligo-para-phenylenes like this compound, one must move beyond the simplistic picture of a pure van der Waals crystal. researchgate.net
Computational modeling of neutron diffuse scattering from deuterated this compound has demonstrated how the observed short-range order in the crystal emerges directly from both intramolecular and intermolecular interactions. aps.orgnih.gov This approach allows for a real-space description of cooperative molecular motions and correlations. aps.orgnih.gov By identifying the key intermolecular interactions, researchers can understand which sites on the molecules could be chemically modified to tune the material's physical properties. aps.org Theoretical calculations using methods like the APFD/6–31+G(d,p) level of theory are used to optimize the geometry of terphenyl derivatives, with results showing good agreement with experimental data from single-crystal X-ray diffraction. hhu.de The twisted orientation of the terminal phenyl rings relative to the central one is a known consequence of steric repulsion, which is accurately captured by these computational models. hhu.de
Simulations of Electronic Structure in Doped this compound (e.g., Molecular Dianions, Hybrid Functionals)
Doping this compound with alkali metals, such as potassium, dramatically alters its electronic properties. First-principles simulations are essential for understanding these changes. When this compound is doped, electrons are transferred from the alkali metal atoms to the this compound molecules, populating their lowest unoccupied molecular orbitals (LUMOs). This process can lead to the formation of molecular anions and, with sufficient doping, dianions.
For instance, first-principles simulations of potassium-doped this compound (Kₓ-p-terphenyl) have been conducted to study its structural and electronic properties at various doping levels. acs.org These studies determined that in the most stable phase, K₂-p-terphenyl, the doped potassium atoms preferentially reside at the bridge site of the single C-C bond connecting two phenyl rings. acs.org In this configuration, the electrons transferred from the two potassium atoms fully fill the LUMO-derived bands of the this compound molecule, effectively creating a this compound dianion. acs.org This stable K₂-p-terphenyl phase is predicted to be a semiconductor with a modest energy gap of approximately 0.3 eV. acs.org
The electronic band structure of this compound confirms the presence of one-dimensional electronic states in its conduction band. researchgate.net Infrared spectroscopy studies combined with calculations using a Hückel model on polycrystalline Kₓ-p-terphenyl have identified intramolecular excitations of π electrons within the anionic this compound molecules. researchgate.net
Table 1: Properties of Computationally Modeled K₂-p-Terphenyl
| Property | Finding | Source |
|---|---|---|
| Most Stable Phase | K₂-p-terphenyl | acs.org |
| Crystal Symmetry | P2₁2₁2₁ | acs.org |
| Potassium Atom Position | Bridge site of the C-C bond between phenyl rings | acs.org |
| Electronic State | Semiconducting | acs.org |
| Calculated Energy Gap | 0.3 eV | acs.org |
| Electron Transfer | Electrons from K atoms fill the LUMO bands of this compound | acs.org |
Computational Studies of Antiferromagnetic Coupling in Alkali-Doped this compound
Beyond altering the electronic conductivity, alkali doping can induce magnetic phenomena in this compound. Recent research has focused on reports of high-temperature superconductivity in potassium-doped this compound, which may be linked to magnetic fluctuations. acs.orgarxiv.org Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in exploring the magnetic properties of these systems.
Combined experimental and theoretical investigations have described the emergence of antiferromagnetic coupling in phase-pure crystals of potassium-doped this compound. acs.org DFT calculations revealed that this antiferromagnetic coupling occurs in all three crystallographic directions. acs.org The strongest coupling was identified along the axis connecting the ends of adjacent this compound molecules. acs.org This interaction arises from the antiferromagnetic coupling of the additional electrons residing on neighboring this compound anions. acs.org This delocalized bonding interaction has been compared to the resonance structure depiction of polyacetylene. acs.org
These findings, rooted in computational analysis, suggest a potential link between magnetic fluctuations and the observed unconventional superconductivity in potassium-doped this compound, drawing analogies to high-T(c) cuprate (B13416276) superconductors. acs.org
Table 2: Summary of Computational Findings on Antiferromagnetic Coupling in K-Doped this compound
| Aspect | Computational Finding | Source |
|---|---|---|
| Methodology | Density Functional Theory (DFT) Calculations | acs.org |
| Magnetic Phenomenon | Antiferromagnetic coupling | acs.org |
| Directionality | Occurs in all 3 crystallographic directions | acs.org |
| Strongest Coupling | Along the ends of the this compound molecules | acs.org |
| Mechanism | Coupling between additional electrons on neighboring this compound anions | acs.org |
| Potential Implication | Magnetic fluctuation-induced superconductivity | acs.org |
Future Research Directions and Emerging Trends for P Terphenyl
Development of Novel Synthetic Methodologies for Complex p-Terphenyl Architectures
The synthesis of this compound and its derivatives has traditionally relied on established methods such as the Suzuki cross-coupling reaction. ossila.comresearchgate.netacs.org Future research, however, is increasingly focused on creating more intricate and functionally diverse this compound-based structures. A significant trend is the development of site-selective reactions that allow for precise control over the functionalization of the terphenyl core. For instance, the palladium(0)-catalyzed Suzuki cross-coupling of bis(triflates) of methyl 2,5-dihydroxybenzoate (B8804636) has been shown to proceed with high site selectivity, with the initial reaction preferentially occurring at the C-5 position. ossila.comresearchgate.netacs.org This selective approach enables the synthesis of asymmetrically substituted p-terphenyls, which are crucial for creating materials with tailored electronic and optical properties.
Beyond simple functionalization, there is a growing interest in constructing more complex, multi-dimensional architectures. This includes the synthesis of this compound-based macrocycles and helicenes. acs.org The creation of these sophisticated structures requires the development of novel synthetic strategies, potentially involving tandem radical cyclizations or innovative one-pot reactions. acs.orgnih.gov Another emerging area is the use of C-H activation, a powerful tool that could offer more direct and atom-economical routes to functionalized p-terphenyls, although specific applications to this compound synthesis are still an area of active exploration. researchgate.net The development of these advanced synthetic methodologies will be critical for unlocking the full potential of this compound in novel materials and devices.
| Synthetic Method | Key Features | Example Starting Material | Catalyst/Reagent | Yield (%) |
| Site-Selective Suzuki Cross-Coupling | High site-selectivity at C-5 position. ossila.comresearchgate.netacs.org | Methyl 2,5-dihydroxybenzoate bis(triflate) ossila.comresearchgate.netacs.org | Pd(PPh₃)₄ / K₃PO₄ ossila.comacs.org | 54-78 acs.org |
| Tandem Radical Cyclization | Formation of fused aromatic systems (helicenes). acs.org | (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives acs.org | Tributyltin hydride acs.org | Moderate |
| One-Pot Annulation Strategy | Metal-catalyst free synthesis of multifunctional p-terphenyls. | Aryl-alkenoyl ketene-(S,S)-acetals and nitroethane. | - | Good |
Advanced Characterization of Ultrafast Photophysical Processes and Dynamic Phenomena
Understanding the behavior of this compound upon light absorption at the most fundamental timescales is crucial for its application in optoelectronic and photonic devices. Advanced spectroscopic techniques with femtosecond (fs) and picosecond (ps) time resolution are providing unprecedented insights into the dynamic processes that govern the fate of its excited states.
Upon excitation, this compound undergoes an ultrafast intramolecular vibrational redistribution (IVR), a process common to many aromatic chromophores. ossila.com Following this, a key dynamic phenomenon is the conformational relaxation from a twisted geometry in the ground state to a more planar structure in the first excited singlet state (S₁). ossila.com Time-resolved fluorescence studies have shown that this relaxation occurs on a picosecond timescale, with reported time constants ranging from 6 to 13 ps, and is influenced by the viscosity of the surrounding solvent. ossila.com
Furthermore, this compound is an excellent energy donor in various systems. In doped crystals, efficient energy transfer occurs from the excited this compound host to guest molecules like perylene. acs.org In more complex systems, such as nanostructured organosilicon luminophores where this compound units act as donors, intramolecular energy transfer to an acceptor has been observed to be exceptionally fast, with a time constant of approximately 105 fs. nanoge.orgresearchgate.net Transient absorption spectroscopy has also been instrumental in characterizing the higher triplet excited states (Tₙ) of this compound, revealing a lifetime of 620 ps for this state. doi.org The detailed characterization of these ultrafast events is essential for designing more efficient scintillators, lasers, and other light-emitting materials based on this compound.
| Photophysical Process | Experimental Technique | System | Characteristic Timescale |
| Intramolecular Vibrational Redistribution (IVR) | Fluorescence Up-conversion ossila.com | This compound in solution | Ultrafast (fs) ossila.com |
| Conformational Relaxation (S₁) | Fluorescence Up-conversion ossila.com | This compound in solution | 6 - 13 ps ossila.com |
| Energy Transfer to β-phase | Femtosecond Transient Absorption researchgate.net | Crystalline this compound | ~300 ps researchgate.net |
| Intramolecular Energy Transfer | Ultrafast Spectroscopy nanoge.orgresearchgate.net | Nanostructured Organosilicon Luminophore | ~105 fs nanoge.orgresearchgate.net |
| Higher Triplet State (Tₙ) Decay | Nanosecond-nanosecond two-color laser excitation doi.org | This compound in solution | 620 ps doi.org |
Refinement of Predictive Computational Models for this compound Based Materials
Computational modeling has become an indispensable tool for understanding and predicting the properties of this compound-based materials, complementing experimental investigations. Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are at the forefront of these efforts, providing molecular-level insights into the structure-property relationships of this compound.
MD simulations have been particularly successful in studying the solid-state behavior of this compound. These simulations have been used to investigate temperature- and pressure-induced solid-solid phase transitions, such as the order-disorder transition that occurs around 200 K due to the onset of phenyl ring flipping. ossila.comresearchgate.net By modeling the interplay between intramolecular torsional potentials and intermolecular forces, MD simulations can help predict the stable crystal structures and conformational dynamics of this compound under various conditions. ossila.com
DFT calculations have been employed to explore the electronic properties of this compound. For example, DFT studies on the adsorption of this compound on copper surfaces have highlighted the critical role of including London dispersion forces in the calculations to accurately predict adsorption energies. acs.org This is crucial for understanding its use in applications like the low-temperature growth of graphene. Furthermore, time-dependent DFT (TDDFT) has been used to investigate the excitonic properties of guest molecules like pentacene (B32325) within a this compound host matrix, which is vital for understanding its performance in optoelectronic devices. acs.org Future research will focus on refining these computational models by developing more accurate force fields for MD simulations and more efficient and precise functionals for DFT calculations, especially for large and complex this compound-based systems. The synergy between advanced computational models and experimental validation will accelerate the design of new this compound materials with desired functionalities.
| Computational Method | Property Investigated | Key Finding |
| Molecular Dynamics (MD) | Solid-solid phase transitions ossila.comresearchgate.net | Elucidation of the mechanism of the order-disorder transition related to ring flipping. ossila.comresearchgate.net |
| Molecular Dynamics (MD) | Conformational instability in the solid state ossila.com | Determined a 'critical' torsion potential for phase transitions. ossila.com |
| Density Functional Theory (DFT) | Adsorption on Cu(111) surface acs.org | Inclusion of van der Waals interactions is crucial for accurate binding energy prediction. acs.org |
| Time-Dependent DFT (TDDFT) | Excitonic properties of pentacene in this compound acs.org | Provides understanding of the operation of pentacene/p-terphenyl based masers. acs.org |
| Density Functional Theory (DFT) | Conformational behavior of this compound macrocycles nih.gov | Confirmed the higher stability of symmetrical structures over helical conformers. nih.gov |
Exploration of this compound in Next-Generation Quantum Technologies and Spintronics
The unique properties of this compound crystals make them exceptional hosts for single molecules, placing them at the center of research in next-generation quantum technologies and spintronics. When a guest molecule, such as pentacene or terrylene, is embedded in a this compound crystal matrix, it can be isolated and studied as a single quantum emitter. researchgate.netacs.orgossila.com
These guest-host systems are instrumental in the development of single-photon sources, a fundamental component for quantum cryptography and quantum computing. researchgate.netresearchgate.net The fluorescence from a single guest molecule in a this compound crystal exhibits photon antibunching, a definitive signature that only one photon is emitted at a time. researchgate.netacs.org The this compound host serves to protect the guest molecule, leading to high photostability and enabling single-photon emission even at room temperature. ossila.com
Furthermore, the spin states of these embedded molecules can be manipulated and read out optically, opening up avenues in spintronics and quantum sensing. Optically detected magnetic resonance (ODMR) of single pentacene molecules in this compound has been demonstrated, allowing for the detection of electron spin transitions. acs.orgnanoge.org Remarkably, recent studies have achieved room-temperature optically detected coherent control of molecular spins in pentacene-doped this compound, a significant step towards practical quantum sensors. researchgate.net The exploration of this compound extends to its use in creating quantum dots in silicon-based devices for molecular spintronics and investigating emergent magnetic phenomena like antiferromagnetism in doped this compound crystals. doi.orgacs.org
| Guest/Derivative | Host | Technology Area | Key Phenomenon/Application |
| Pentacene | This compound Crystal | Quantum Optics / Spintronics | Single-photon emission, optically detected magnetic resonance (ODMR), room-temperature coherent spin control. researchgate.netacs.orgresearchgate.net |
| Terrylene | This compound Crystal | Quantum Optics | Room-temperature single-photon source. ossila.com |
| Dibenzoterrylene | This compound Nanocrystal | Quantum Optics | Stable single-photon emission. acs.org |
| Adamantyl nitronyl nitroxide this compound | Silicon Oxide | Molecular Spintronics | Quantum dots in a Si-based double-tunnel junction. acs.org |
| Potassium-doped this compound | - | Spintronics | Emergent antiferromagnetism. doi.org |
Integration of this compound into Hybrid Organic-Inorganic Advanced Functional Materials
The integration of this compound derivatives into hybrid organic-inorganic materials is a rapidly growing field, aiming to combine the desirable properties of both material classes. This compound's rigidity, thermal stability, and defined length make it an excellent building block for creating highly ordered hybrid structures.
A prominent area of research is the use of carboxylate-functionalized p-terphenyls as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). ossila.comossila.com For example, [this compound]-4,4''-dicarboxylic acid is used to construct MOFs with zirconium or dysprosium, creating porous materials with applications in gas storage and separation. ossila.com More complex linkers, such as 3,3′′,5,5′′-tetrakis(4-carboxyphenyl)-p-terphenyl, can be used to create highly porous and stable MOFs for applications like methane (B114726) storage and the selective sensing of metal ions. ossila.com
This compound is also being incorporated into polymer-based nanocomposites. Polystyrene films containing this compound and inorganic nanoparticles like LaPO₄–Pr have been developed as scintillators for X-ray detection, where the this compound acts as a fluorescent activator. aip.org The energy transfer between the inorganic nanoparticles and the organic matrix is a key aspect of their function. aip.org In another application, fluoropolymers containing this compound fragments have been used to create mixed matrix membranes with zeolites for gas separation applications. nih.gov There is also emerging interest in using this compound derivatives as components in hole-transporting layers for perovskite solar cells, a next-generation photovoltaic technology. doi.orgacs.org The continued exploration of this compound in these hybrid systems is expected to lead to new materials with enhanced performance for a wide range of applications.
| Hybrid Material Type | This compound Derivative | Inorganic Component | Emerging Application |
| Metal-Organic Framework (MOF) | [this compound]-4,4''-dicarboxylic acid ossila.com | Zirconium (Zr), Dysprosium (Dy) ossila.com | Gas storage, magnetic materials ossila.com |
| Metal-Organic Framework (MOF) | 3,3′′,5,5′′-tetrakis(4-carboxyphenyl)-p-terphenyl ossila.com | Zirconium (Zr), Chromium (Cr), Aluminum (Al) ossila.com | Methane/CO₂/O₂ storage, water capture, ion sensing ossila.com |
| Polymer Nanocomposite | This compound (as activator) aip.org | LaPO₄–Pr nanoparticles aip.org | X-ray scintillators aip.org |
| Mixed Matrix Membrane | Fluoropolymer with this compound fragments nih.gov | NaX Zeolites nih.gov | Gas separation nih.gov |
| Hole-Transporting Layer | Vinyl triarylamine with this compound core doi.org | Perovskite (e.g., FAPbI₃) acs.org | Perovskite solar cells doi.orgacs.org |
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis routes for p-Terphenyl, and how can purity be optimized?
- Methodology : this compound is typically synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling reactions using biphenyl derivatives. For purity optimization, recrystallization in ethanol or toluene is recommended, followed by characterization via melting point analysis and HPLC (≥99% purity) .
- Key Parameters : Reaction temperature (180–220°C), catalyst selection (e.g., palladium for Suzuki reactions), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound's structural and thermal properties?
- Methodology :
- FT-IR : Identifies C-C stretching (1290 cm⁻¹) and CH₂ bending (1452 cm⁻¹) modes .
- NMR : ¹H and ¹³C NMR (e.g., δ 7.2–7.6 ppm for aromatic protons) confirm substitution patterns .
- DSC/TGA : Measures melting point (212–214°C) and thermal stability (decomposition >300°C) .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic data (e.g., ΔfH°gas vs. ΔfH°solid) for this compound be resolved?
- Analysis Framework :
- Compare experimental protocols from key studies (e.g., Roux et al. (2008) ΔfH°gas = 243.5 kJ/mol vs. Balepin et al. (1977) ΔfH°solid = 215.2 kJ/mol) .
- Validate methods using standardized calorimetry (e.g., bomb calorimetry for ΔcH°solid) and computational models (DFT for gas-phase corrections) .
- Recommendation : Replicate measurements under controlled conditions (humidity <5%, inert atmosphere) to minimize experimental variability.
Q. What advanced Raman spectroscopy protocols enable precise quantification of this compound in polymer matrices?
- Methodology :
- Calibration : Use PLS regression with spiked this compound/polystyrene (PS) films (0.5–4 wt%) and normalize using the PS-specific 1452 cm⁻¹ band .
- Validation : Calculate R² (>0.98) and RMSE (<0.15 wt%) for accuracy. Cross-validate with HPLC .
- Critical Parameters : Laser wavelength (785 nm reduces fluorescence), spectral resolution (4 cm⁻¹), and baseline correction (multipoint linear) .
Q. What novel bioactive derivatives of this compound have been identified in natural sources, and how are their structures elucidated?
- Case Study : Sarcodon scabrosus-derived nitrogenous this compound (Compound 1) .
- Isolation : Column chromatography (silica gel, hexane/EtOAc gradient).
- Structural Elucidation : 2D NMR (COSY, HMBC) confirms substitution patterns; compare with synthetic analogs (e.g., 4-amino-p-terphenyl) .
- Challenges : Differentiate natural vs. synthetic derivatives using mass spectrometry (HRMS) and UV-Vis .
Data Contradiction and Reproducibility
Q. Why do studies report conflicting results on this compound's photostability, and how can experimental designs address this?
- Root Cause : Variations in light source (UV vs. visible), solvent polarity (toluene vs. DMSO), and oxygen content .
- Mitigation :
- Standardize light exposure (e.g., 365 nm, 10 mW/cm²).
- Use degassed solvents and inert chambers for photoreactivity assays .
Methodological Best Practices
Q. How to design a research question on this compound's environmental fate that aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?
- Framework :
- Population (P) : Soil microbial communities.
- Intervention (I) : this compound exposure (0–100 ppm).
- Comparison (C) : Uncontaminated soil.
- Outcome (O) : Biodegradation rate (HPLC/MS) and ecotoxicity (microbial viability assays) .
- Novelty : Investigate anaerobic degradation pathways using metagenomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
